

# An In-depth Technical Guide to (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid

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## Compound of Interest

Compound Name: (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

Cat. No.: B118038

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid**, a chiral lactone derivative, is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its rigid, stereochemically defined structure makes it an important intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications, with a particular focus on its role in drug development as a chiral synthon and a reversible inhibitor of proline dehydrogenase (PRODH).

## Chemical and Physical Properties

**(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** is a white to light yellow crystalline powder. [1] It is soluble in methanol and acetone. [2][3] The compound is stable for at least two years when stored at room temperature, protected from light and moisture.

Table 1: Physicochemical Properties of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid**

| Property          | Value   | Reference |
|-------------------|---|-----------|
| CAS Number        | 21461-84-7  | [4][5]    |
| Molecular Formula | C <sub>5</sub> H <sub>6</sub> O <sub>4</sub>          | [4][5]    |
| Molecular Weight  | 130.10 g/mol  | [4][6]    |
| Melting Point     | 71-73 °C  | [4][5]    |
| Boiling Point     | 150-155 °C at 0.2 mmHg                                | [4]       |
| Optical Activity  | [α] <sub>D</sub> <sup>20</sup> +14° (c=5 in methanol) | [4]       |
| Appearance        | White to light yellow crystalline powder              | [1]       |
| Solubility        | Soluble in methanol, acetone                          | [2][3]    |
| pKa               | 3.11 ± 0.20 (Predicted)                               | [3]       |

## Spectral Data

### <sup>1</sup>H NMR Spectroscopy

A representative <sup>1</sup>H NMR spectrum of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** in CDCl<sub>3</sub> shows the following signals: δ 9.12-9.55 (m, 1H), 5.09 (m, 1H), 2.44-2.65 (m, 3H), 2.27-2.41 (m, 1H).

### <sup>13</sup>C NMR Spectroscopy

While a specific peer-reviewed spectral analysis with peak assignments for the (S)-enantiomer was not readily available in the search, typical chemical shifts for the carbon atoms in this scaffold can be predicted based on its structure and data for similar compounds. The carboxyl carbon would appear furthest downfield, followed by the lactone carbonyl carbon. The carbon bearing the carboxyl group and the ester oxygen would also be significantly downfield, while the two methylene carbons of the ring would be found in the upfield region.

### Infrared (IR) Spectroscopy

The IR spectrum of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** is expected to show characteristic absorption bands for the functional groups present. A strong, broad absorption would be observed for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500  $\text{cm}^{-1}$ . Two distinct, strong carbonyl (C=O) stretching bands would be present: one for the lactone carbonyl, typically around 1770-1750  $\text{cm}^{-1}$ , and one for the carboxylic acid carbonyl, usually around 1725-1700  $\text{cm}^{-1}$ . C-O stretching vibrations for the ester and carboxylic acid would also be visible in the 1300-1000  $\text{cm}^{-1}$  region.

## Experimental Protocols

### Synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid from L-Glutamic Acid

A common and well-established method for the synthesis of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** is the diazotization of L-glutamic acid, followed by intramolecular cyclization.

Materials:

- L-Glutamic acid
- Sodium nitrite ( $\text{NaNO}_2$ )
- Hydrochloric acid (HCl)
- Water
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Dissolve L-glutamic acid in water in a flask.
- Cool the solution to -5 °C to 0 °C in an ice-salt bath.

- Slowly add a solution of sodium nitrite in water to the cooled L-glutamic acid solution while maintaining the low temperature. Concurrently, add hydrochloric acid.
- After the addition is complete, allow the reaction mixture to stir continuously at room temperature for 12 to 18 hours.
- Remove the water from the reaction mixture by vacuum evaporation at a temperature below 50 °C to obtain an oily residue.
- Dissolve the oily residue in ethyl acetate and filter to remove any solid byproducts.
- Wash the collected solid with additional ethyl acetate.
- Combine the filtrate and the washings and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and concentrate the solution under vacuum to yield **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** as an oil or a solid syrup.

This procedure typically results in a high yield of the desired product.

## Applications in Drug Development and Organic Synthesis

**(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** is a valuable chiral building block for the synthesis of a range of biologically active molecules.<sup>[7][8]</sup> Its utility stems from the presence of multiple functional groups that can be selectively manipulated.

### Chiral Derivatizing Agent

This compound is used as a chiral derivatizing agent for the determination of the enantiomeric purity of alcohols.<sup>[1][3]</sup> The carboxylic acid group can be activated and reacted with a chiral alcohol to form diastereomeric esters. These diastereomers can then be separated and quantified using chromatographic techniques such as HPLC or GC, or distinguished by NMR spectroscopy.

### Synthesis of Bioactive Molecules

**(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** serves as a key intermediate in the synthesis of various pharmaceutical compounds.[3] For instance, it has been used in the preparation of municatacin analogs, which have shown cytotoxic activity against tumor cells, indicating its potential in cancer research.[2] It is also a crucial component in the multi-step synthesis of phosphatidylinositol 3,5-bisphosphate [PtdIns(3,5)P2], a vital lipid in cellular signaling.[2] Furthermore, it can be used to form water-soluble silver(I) complexes that exhibit antibacterial and antifungal properties.[2]

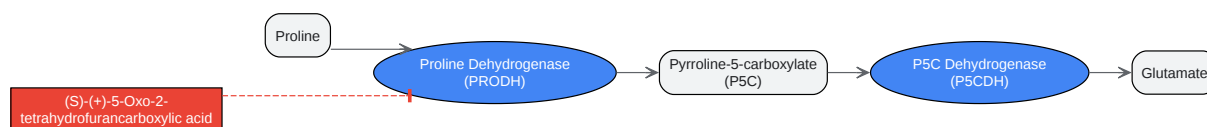
## Reversible Inhibition of Proline Dehydrogenase (PRODH)

A significant area of interest for drug development professionals is the role of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** as a reversible inhibitor of proline dehydrogenase (PRODH). PRODH is a key enzyme in the proline catabolism pathway, which is implicated in the metabolic reprogramming of cancer cells. By inhibiting PRODH, this compound can disrupt cancer cell metabolism, making it a target for novel anticancer therapies.

## Signaling Pathways and Logical Relationships

### Proline Catabolism and PRODH Inhibition

The following diagram illustrates the proline catabolism pathway and the point of inhibition by **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid**. Proline is oxidized by PRODH to pyrroline-5-carboxylate (P5C), which is then further metabolized to glutamate. **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** acts as a competitive inhibitor of PRODH, blocking the initial step of this pathway.

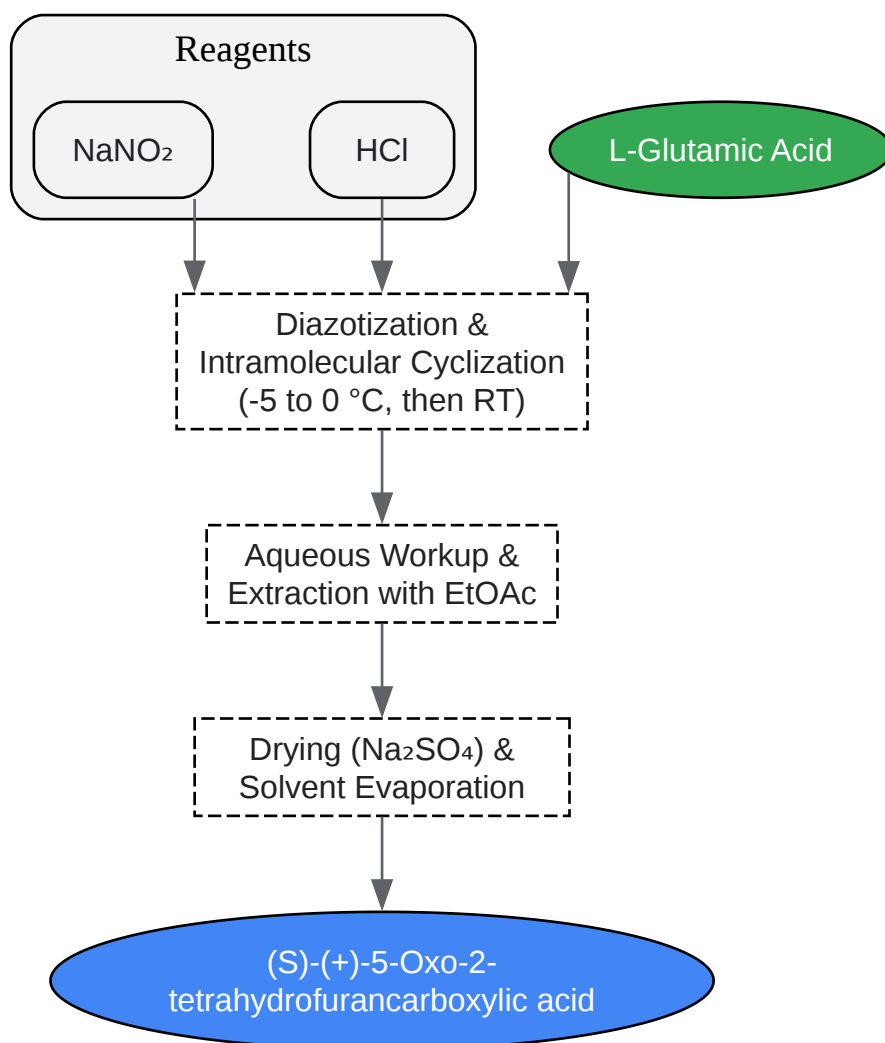


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Caption: Proline catabolism pathway and inhibition by **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid**.

## Synthetic Workflow from L-Glutamic Acid

The synthesis of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** from L-glutamic acid involves a straightforward workflow, as depicted below.



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Caption: General workflow for the synthesis of the target compound.

## Safety Information

**(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** is classified as an irritant. The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.

## Conclusion

**(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** is a chiral building block of significant interest to the scientific and drug development communities. Its well-defined stereochemistry and versatile reactivity make it a valuable tool in the synthesis of complex, biologically active molecules. Furthermore, its role as a reversible inhibitor of proline dehydrogenase opens up new avenues for the development of targeted cancer therapies. This guide provides a solid foundation of its chemical properties, synthesis, and applications, empowering researchers to leverage this important molecule in their work.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118038#s-5-oxo-2-tetrahydrofurancarboxylic-acid-chemical-properties]

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